Ethyl 14-aminotetradecanoate

説明

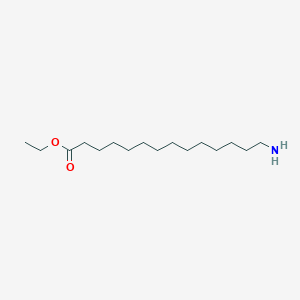

Ethyl 14-aminotetradecanoate is a fatty acid ester derivative featuring a 14-carbon chain with an amino (-NH2) group at the terminal position and an ethyl ester (-COOCH2CH3) functional group. The ethyl ester variant is expected to exhibit similar backbone properties but with altered solubility and reactivity due to the longer alkyl ester chain.

特性

IUPAC Name |

ethyl 14-aminotetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h2-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMVMYCHQJXECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The preparation of ethyl 14-aminotetradecanoate typically involves the esterification of 14-aminotetradecanoic acid with ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Amidation Reaction: Another method involves the amidation of 14-bromotetradecanoic acid with ethylamine. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions:

Oxidation: Ethyl 14-aminotetradecanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo compounds.

Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent the hydrolysis of the reducing agent.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides. These reactions are typically carried out in the presence of a base to neutralize the by-products formed.

Major Products:

Oxidation Products: Oxo compounds and carboxylic acids.

Reduction Products: Primary amines and alcohols.

Substitution Products: Various alkylated or acylated derivatives.

科学的研究の応用

Chemistry: Ethyl 14-aminotetradecanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the metabolism of fatty acids and their derivatives. It is also used in the synthesis of lipid-based biomolecules.

Medicine: The compound has potential applications in drug delivery systems. Its long carbon chain allows for the formation of micelles and liposomes, which can encapsulate and deliver therapeutic agents to specific targets in the body.

Industry: this compound is used in the production of surfactants and emulsifiers. These compounds are essential in the formulation of various industrial products, including detergents, cosmetics, and lubricants.

作用機序

The mechanism of action of ethyl 14-aminotetradecanoate involves its interaction with cellular membranes. The long carbon chain of the compound allows it to integrate into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Molecular Targets and Pathways: this compound primarily targets lipid membranes and associated proteins. It can modulate the activity of membrane-bound enzymes and receptors, influencing cellular signaling pathways.

類似化合物との比較

Ethyl 14-Aminotetradecanoate vs. Ethyl 14-Bromotetradecanoate

- In contrast, ethyl 14-bromotetradecanoate (CAS 35295-46-6) contains a bromine atom at the terminal position, which increases molecular weight (349.33 g/mol) and introduces electrophilic reactivity .

| Property | This compound | Ethyl 14-Bromotetradecanoate |

|---|---|---|

| Molecular Formula | C16H33NO2 | C16H31BrO2 |

| Molecular Weight (g/mol) | ~271.44 (estimated) | 349.33 |

| Key Functional Group | -NH2 | -Br |

This compound vs. Ethyl 13-Methyltetradecanoate

- Structural Branching: Ethyl 13-methyltetradecanoate (CAS 64317-63-1) features a methyl branch at the 13th carbon, reducing linearity and altering physical properties such as melting point and viscosity . The amino group in this compound enhances hydrophilicity compared to the hydrophobic methyl branch.

Ester Group Variations: Ethyl vs. Methyl Esters

This compound vs. Mthis compound

- Spectral data for mthis compound (e.g., <sup>1</sup>H-NMR δ 2.66 ppm for -CH2-NH2) suggest similar backbone features .

| Property | This compound | Mthis compound |

|---|---|---|

| Ester Group | -COOCH2CH3 | -COOCH3 |

| Molecular Weight (g/mol) | ~271.44 (estimated) | 215.19 (C12H25NO2) |

Comparison with Non-Amino Derivatives

This compound vs. Methyl 14-Methylhexadecanoate

- Chain Length and Branching: Methyl 14-methylhexadecanoate (CAS 2490-49-5) has a longer 16-carbon chain with a methyl branch, increasing hydrophobicity and molecular weight (284.48 g/mol) . The amino group in this compound introduces distinct chemical reactivity, such as participation in nucleophilic reactions or salt formation.

Q & A

Q. What are the optimal synthetic pathways for Ethyl 14-aminotetradecanoate, and how can reaction yields be improved?

this compound synthesis typically involves esterification and amidation steps. Key parameters include solvent selection (e.g., ethanol for esterification), temperature control (60–80°C for amidation), and catalyst choice (e.g., H₂SO₄ or lipases). Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify bottlenecks, such as incomplete amine coupling. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts. Comparative studies suggest microwave-assisted synthesis reduces reaction time by 40% while maintaining >85% yield .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic peaks at δ 1.2–1.4 ppm (methylene chains) and δ 4.1 ppm (ester carbonyl). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight ([M+H]⁺ expected at ~287 Da). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) should achieve ≥95% purity. Cross-validation with FT-IR (amide I band at ~1650 cm⁻¹) ensures functional group integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While not classified as hazardous under GHS, standard precautions include:

- Use of nitrile gloves and lab coats to prevent skin contact.

- Fume hood utilization during synthesis to avoid inhalation of vapors.

- Storage in airtight containers at 4°C to prevent hydrolysis.

- Immediate decontamination of spills with 70% ethanol. Emergency protocols should reference SDS guidelines for similar fatty acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

Discrepancies in NMR or MS data often arise from impurities or stereochemical variations. Strategies include:

- Repeating synthesis under inert atmospheres to eliminate oxidation byproducts.

- Using 2D NMR (COSY, HSQC) to confirm connectivity in complex spectra.

- Comparing experimental data with computational simulations (DFT for NMR chemical shifts; molecular dynamics for conformational analysis). Contradictions in HPLC retention times may require adjusting mobile phase pH or column temperature .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

Reproducibility requires:

- Detailed documentation of reaction conditions (solvent batch, humidity levels).

- Inclusion of positive controls (e.g., commercial standards) in analytical workflows.

- Statistical power analysis to determine sample size (e.g., ≥3 replicates for HPLC assays).

- Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data archiving. emphasizes baseline demographic tables for cross-study comparisons .

Q. How should researchers address ethical considerations in studies using novel derivatives of this compound?

Ethical frameworks mandate:

- Rigorous risk assessments for biological testing (e.g., cytotoxicity assays before in vivo studies).

- Transparent reporting of synthetic byproducts and waste disposal methods.

- Compliance with institutional review boards (IRBs) for human cell line usage. highlights informed consent protocols for collaborative studies involving shared data .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Nonlinear regression models (e.g., Hill equation) are preferred for IC₅₀ determination. Outlier detection via Grubbs’ test ensures data integrity. For multivariate analyses (e.g., enzyme inhibition kinetics), principal component analysis (PCA) or ANOVA with post-hoc Tukey tests can isolate significant variables. Data visualization tools (e.g., Seaborn in Python) enhance clarity in dose-response curves .

Q. How can physicochemical properties of this compound (e.g., viscosity, solubility) be experimentally determined?

- Viscosity: Use a rotational viscometer at 25°C, with shear rates spanning 10–100 s⁻¹. Compare results to Arrhenius activation energy models ( reports deviations below 298 K).

- Solubility: Shake-flask method in polar (water, methanol) and nonpolar (hexane) solvents. Quantify via UV-Vis spectroscopy at λ_max ≈ 210 nm.

- Thermal stability: TGA/DSC under nitrogen atmosphere (heating rate 10°C/min) to identify decomposition thresholds (>200°C typical for fatty acid esters) .

Methodological Considerations

- Data Contradiction Analysis: Cross-reference raw data with literature (e.g., Muir et al.’s Arctic contaminant studies for environmental stability parallels) .

- Literature Review: Prioritize primary sources (ACS, RSC journals) over secondary reviews. Use citation managers (Zotero, EndNote) to track references .

- Reproducibility: Pre-register protocols on platforms like Open Science Framework (OSF) to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。